Trifluorosilane

Vue d'ensemble

Description

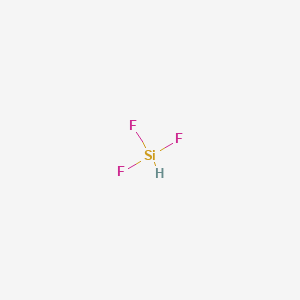

Trifluorosilane is a chemical compound with the formula F3HSi . At standard temperature and pressure, it is a colorless gas .

Synthesis Analysis

Trifluorosilane has been purified and separated by low-temperature high-vacuum distillation . One preparation method involves products of the reaction between SbF3 and HSiCl3 . HSiCl3 is obtained by a copper-catalyzed reaction between HCl and Silicon at 200-400 °C .Molecular Structure Analysis

The molecular formula of Trifluorosilane is HF3Si . The average mass is 86.089 Da and the monoisotopic mass is 85.979958 Da .Chemical Reactions Analysis

Trifluorosilane has been reported to form in certain etching operations of silicon .Physical And Chemical Properties Analysis

Trifluorosilane has a molar mass of 86.09 g/mol . It appears as a colorless gas . The density is 1.86 g/cm3 . The melting point is -131 °C and the boiling point is -97.5 °C .Applications De Recherche Scientifique

Catalysis and Organic Synthesis : Trifluorosilane derivatives, such as scandium trifluoromethanesulfonate, have been shown to be extremely active Lewis acid catalysts in acylation of alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids, leading to selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Cross-Coupling Reactions : Vinyl and aryl trifluoromethanesulfonates, closely related to trifluorosilane, undergo cross-coupling reactions with organo-metallics, showing superior regio- and diastereoselectivity in Heck reactions. These compounds have also found applications in natural product synthesis (Ritter, 1993).

Environmental Sustainability : Trifluoromethane, a byproduct of trifluorosilane manufacturing, has been repurposed for nucleophilic trifluoromethylation, reducing environmental impact and contributing to sustainable chemistry (Musio, Gala, & Ley, 2018).

Hydrolysis and Condensation : The hydrolysis and condensation of simple trifluorosilanes have been studied, revealing their endothermic nature and the thermodynamics of these reactions. This research provides insights into the fundamental chemical properties of trifluorosilanes (Cypryk, 2005).

Surface Modification and Membrane Technology : Trifluorosilanes have been used in surface treatments for making ceramic membranes hydrophobic, suitable for applications in direct contact membrane distillation, demonstrating their utility in advanced materials engineering (Hendren, Brant, & Wiesner, 2009).

Spectroscopic Analysis : Detailed spectroscopic studies, such as rovibrational spectroscopy, have been conducted on trifluorosilane and its derivatives, contributing to a deeper understanding of their molecular structures and behaviors (Demaison, Margulès, Breidung, Thiel, & Bürger, 1999).

Safety And Hazards

Propriétés

IUPAC Name |

trifluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3HSi/c1-4(2)3/h4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPVEXTUHHUEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[SiH](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3HSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluorosilane | |

CAS RN |

13465-71-9 | |

| Record name | Trifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)